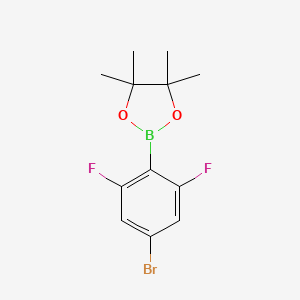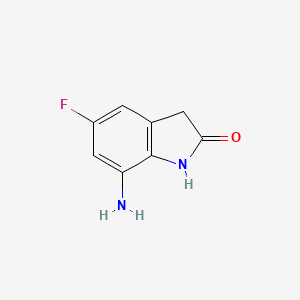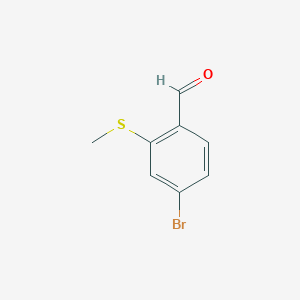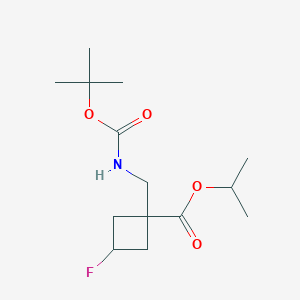
1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester
Overview
Description
1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester is a useful research compound. Its molecular formula is C14H24FNO4 and its molecular weight is 289.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Stereochemical Research
The stereoselective preparation of various fluoro-amino acid derivatives, including those related to 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester, has been explored. These compounds have been incorporated into complex molecules such as tetrahydropyrimidinones and cyclic β-peptides. This research provides valuable insights into the stereochemical properties and potential applications of such compounds in peptide synthesis (Yoshinari et al., 2011).
2. Synthetic Equivalent in Organic Chemistry
3-Borylpropenoic acid derivatives, closely related to this compound, have been used in Diels-Alder cycloadditions. They act as synthetic equivalents of E-β-hydroxy acrylic acid and E-β-hydroxy vinylamine, highlighting their utility in complex organic syntheses (Rasset & Vaultier, 1994).
3. Synthesis of Diverse Amino Acid Derivatives
Efficient asymmetric syntheses of various 2,3-diamino-3-phenylpropanoic acid derivatives, including those with structural similarities to this compound, have been reported. These methods enable the preparation of synthetically challenging amino acid derivatives, broadening the scope of amino acid analogs available for research and development in medicinal chemistry (Lee et al., 2001).
4. Studies on Physical-Chemical Properties
Research on the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, similar in structure to this compound, reveals interesting physical-chemical properties like pKa values. These studies contribute to a deeper understanding of the behavior of such compounds in various chemical environments (Chernykh et al., 2016).
5. Applications in Neutron Capture Therapy
The synthesis of amino-cyclobutane-carboxylic acid derivatives, closely related to the compound , has potential applications in boron neutron capture therapy. This therapy is a type of radiation treatment for cancer, highlighting the medical relevance of such compounds (Kabalka et al., 2002).
6. Applications in Peptide Synthesis and Modification
Research on the tert-butoxycarbonylation of amines using H3PW12O40, relevant to the protection of amino acids like this compound, has shown efficient methods for modifying amino acids. This is crucial for peptide synthesis, especially in the context of pharmaceutical research (Heydari et al., 2007).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis as building blocks or intermediates .
Mode of Action
It’s known that similar compounds can undergo reactions such as catalytic protodeboronation and Suzuki–Miyaura cross-coupling . These reactions involve the formation and breaking of chemical bonds, leading to changes in the compound’s structure and properties.
Biochemical Pathways
Similar compounds are known to be involved in various organic synthesis reactions, which can lead to the formation of new compounds with different properties .
Pharmacokinetics
It’s known that similar compounds can be susceptible to hydrolysis , which can affect their stability and bioavailability.
Result of Action
It’s known that similar compounds can undergo various chemical reactions, leading to changes in their structure and properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of water can lead to hydrolysis . The temperature and pH can also affect the rate of chemical reactions involving this compound.
Properties
IUPAC Name |
propan-2-yl 3-fluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FNO4/c1-9(2)19-11(17)14(6-10(15)7-14)8-16-12(18)20-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMDYXQBIIZSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)F)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401110335 | |
| Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401110335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403767-16-7 | |
| Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401110335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529811.png)
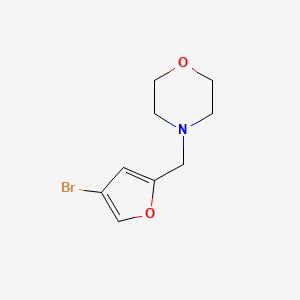
![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1529813.png)


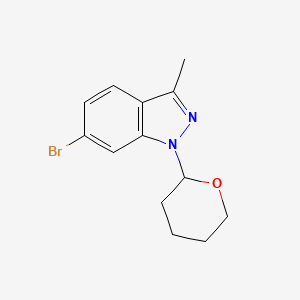
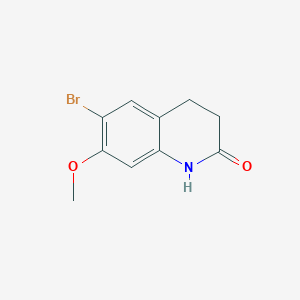
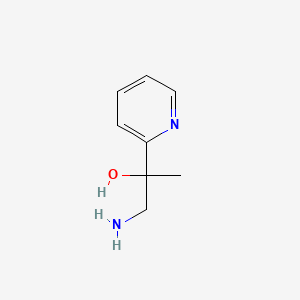
![[2-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1529826.png)
